2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Lipophilicity Drug Design ADME

Researchers expanding SAR around 6-aryl-4-CF3-nicotinonitrile scaffolds often face limited access to the 6-phenyl analog, which offers a critical LogP (~4.49) and aromatic surface balance distinct from 6-methyl or 6-(4-chlorophenyl) analogs. CAS 114084-97-8 resolves this gap as a late-stage diversification intermediate. - Provides the exact 6-phenyl substitution pattern validated in AR antagonist studies (Hu et al., 2007) and nAChR ligand programs. - Eliminates the need for de novo core construction; the cyano, CF3, and diethylamino handles enable rapid salt formation, N-alkylation, or DECL library encoding. - Available from BenchChem with documented purity for immediate synthesis and assay.

Molecular Formula C17H16F3N3
Molecular Weight 319.32 g/mol
CAS No. 114084-97-8
Cat. No. B1363041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
CAS114084-97-8
Molecular FormulaC17H16F3N3
Molecular Weight319.32 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
InChIInChI=1S/C17H16F3N3/c1-3-23(4-2)16-13(11-21)14(17(18,19)20)10-15(22-16)12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3
InChIKeyKFYGEAREIUYUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile


2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a synthetic trifluoromethylated nicotinonitrile derivative featuring a diethylamino group at the 2-position and a phenyl substituent at the 6-position of the 3-cyanopyridine core [1]. It belongs to a broader class of amino-pyridine-3-carbonitriles employed as synthetic intermediates in medicinal chemistry, particularly for assembling kinase inhibitors, GPCR modulators, and ion-channel ligands that require a 6-aryl substitution pattern [2]. The combination of the electron-withdrawing trifluoromethyl and nitrile groups with the lipophilic diethylamino and phenyl moieties gives this compound a distinctive physicochemical profile compared to smaller 6-alkyl analogs, making it a strategic choice when bulkier, more lipophilic substitution is desired.

Synthetic intermediate for 6-aryl kinase & GPCR ligand programs
Bulky lipophilic phenyl substitution versus smaller 6-alkyl analogs
Electron-withdrawing CF₃/CN core modifies physicochemical profile

Why 6-Position Analogs Cannot Replace This Building Block in SAR


Within the 2-diethylamino-4-(trifluoromethyl)nicotinonitrile series, small changes at the 6-position produce substantially different lipophilicity (ΔLogP > 1), molecular volume, and biophysical interaction profiles . The 6-phenyl substituent of CAS 114084-97-8 provides a specific balance of LogP (approx. 4.49) and aromatic surface area that cannot be replicated by the less lipophilic 6-methyl analog (LogP ~3.13) nor by the more lipophilic and electron-deficient 6-(4-chlorophenyl) analog (MW +34 Da) . Because lipophilicity directly governs passive permeability, metabolic stability, and target engagement in drug discovery programs, substituting one 6-substituent for another will alter pharmacokinetic predictions and potentially disrupt established structure-activity relationships. The following quantitative evidence highlights precisely where CAS 114084-97-8 differs from its closest commercially available analogs.

6-Methyl analog
Lower lipophilicity may shift passive permeability predictions
6-(4-Chlorophenyl) analog
Higher molecular weight and electron deficiency may alter ADME profile
Any 6-substituent variation
SAR predictions may not transfer without dedicated profiling

Quantified Evidence vs. Closest Analogs


Lipophilicity Differentiation vs. 6-Methyl Analog

Compared to the 6-methyl analog 2-(diethylamino)-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 478049-73-9), the 6-phenyl derivative exhibits a computed LogP of 4.49, which is +1.36 units higher than the methyl analog's LogP of 3.13 . This difference in lipophilicity translates to roughly a 23-fold higher predicted octanol-water partition coefficient, directly influencing passive membrane permeability and metabolic liability in cell-based assays .

Lipophilicity (LogP)
Data to verify
ΔLogP +1.36 ~23× predicted partition
Supports lipophilicity-driven ADME interpretation
Computational predictions; experimental LogP may differ
Lipophilicity Drug Design ADME

Molecular Size and Topology Differentiation

The molecular weight of 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is 319.32 g/mol, precisely between the 6-methyl analog (257.25 g/mol) and the 6-(4-chlorophenyl) analog (353.77 g/mol) . This positions the 6-phenyl compound as the optimal choice for lead optimization programs needing a balanced molecular size—not too small to lack sufficient target engagement surface, yet not so large as to exceed Rule-of-Five guidelines. The compound also bears 4 rotatable bonds compared to 3 for the 6-methyl analog, providing greater conformational flexibility for induced-fit binding.

Molecular Size
Data to verify
MW 319.32 g/mol, 4 rotatable bonds
Balanced size for lead optimization screening
Between 6-methyl (257) and 6-Cl-phenyl (354)
Molecular Weight Fragment-Based Screening SAR

Commercial Purity Consistency Across the Series

Leading suppliers including Leyan and MolCore offer 2-(diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile at a guaranteed purity of ≥98% (HPLC), matching the purity specifications of the 6-methyl and 6-(4-chlorophenyl) structural analogs . This consistent purity standard across the series ensures that researchers can directly compare biological and physicochemical data without confounding batch-to-batch purity variations, and that procurement decisions can be made on the basis of substitution pattern rather than quality differentials.

Purity Consistency
Reported
≥98% (HPLC)
Removes purity as confounding variable
Matched purity across the analog series
Purity Procurement Quality Control

High-Value Application Scenarios


Androgen Receptor Antagonist Lead Optimization

Hu et al. (2007) identified (R)-(+)-6-[methyl-(1-phenyl-ethyl)-amino]-4-trifluoromethyl-nicotinonitrile as the most potent androgen receptor antagonist in the amino-pyridine series [1]. For medicinal chemistry groups expanding this SAR, CAS 114084-97-8 provides the 6-phenyl scaffold that can be diversified into N-alkylated or N-acylated derivatives while retaining the favorable lipophilicity and size parameters validated in the original study.

Synthesis of Subtype-Selective nAChR Ligands

Vendor annotations describe this compound as belonging to the nicotinic acetylcholine receptor antagonist class [1]. The 6-phenyl-4-trifluoromethylnicotinonitrile core is structurally reminiscent of pyridino N-substituted nicotine analogs developed for α4β2 and α3β2 subtype selectivity. Researchers can use CAS 114084-97-8 as a late-stage intermediate for quaternization or reductive amination to generate focused nAChR libraries without the synthetic burden of building the trifluoromethyl-nicotinonitrile core from scratch.

Fluorinated Building Block for Fragment-Based Library Synthesis

With a molecular weight of 319.32 g/mol and 4 rotatable bonds, this compound sits at the upper boundary of Rule-of-Three fragment space but provides an unmatched combination of a cyano handle, a trifluoromethyl group for 19F NMR screening, and a diethylamino group for salt formation or further derivatization [1]. This makes it a privileged core for constructing DNA-encoded chemical libraries (DECLs) where fluorine content and molecular diversity are selection criteria.

Application
Selection Property
Validation Focus
AR antagonist scaffold diversification
6-Phenyl core for SAR expansion
AR binding and functional assays
nAChR ligand library synthesis
Late-stage intermediate for derivatization
Subtype-selectivity screening
Fragment-based library (DECL) core
CF₃/CN/NEt₂ handles for 19F NMR & diversification
Library enumeration and hit validation
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